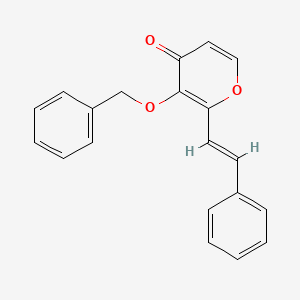
Prednisolone 21-Formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisolone 21-Formate is a derivative of Prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a formate ester at the 21st position of the steroid structure. This modification can influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-Formate typically involves the esterification of Prednisolone with formic acid or formic acid derivatives. One common method includes reacting Prednisolone with formic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Prednisolone 21-Formate undergoes various chemical reactions, including:
Oxidation: The formate ester can be oxidized to formic acid and Prednisolone.
Hydrolysis: In the presence of water and an acid or base catalyst, the formate ester can be hydrolyzed to yield Prednisolone and formic acid.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Substitution: Various nucleophiles can be employed to replace the formate group, depending on the desired product.
Major Products:
Oxidation: Prednisolone and formic acid.
Hydrolysis: Prednisolone and formic acid.
Substitution: Prednisolone derivatives with different functional groups.
Scientific Research Applications
Prednisolone 21-Formate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection and quantification methods.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, particularly in controlled-release formulations to enhance drug stability and bioavailability.
Mechanism of Action
Prednisolone 21-Formate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. The compound upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects.
Comparison with Similar Compounds
Prednisolone: The parent compound, differing by the absence of the formate ester.
Prednisone: A precursor to Prednisolone, with a ketone group at the 11th position instead of a hydroxyl group.
Methylprednisolone: A methylated derivative of Prednisolone with enhanced anti-inflammatory properties.
Uniqueness: Prednisolone 21-Formate is unique due to the presence of the formate ester, which can influence its pharmacokinetic properties, potentially offering improved stability and bioavailability compared to its parent compound, Prednisolone. This modification may also affect the compound’s interaction with glucocorticoid receptors, leading to differences in its therapeutic efficacy and side effect profile.
Properties
CAS No. |
2141-22-2 |
|---|---|
Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C22H28O6/c1-20-7-5-14(24)9-13(20)3-4-15-16-6-8-22(27,18(26)11-28-12-23)21(16,2)10-17(25)19(15)20/h5,7,9,12,15-17,19,25,27H,3-4,6,8,10-11H2,1-2H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
ZJZQOJKEOFRZMW-CWNVBEKCSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC=O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O |
Synonyms |
(11β)-21-(Formyloxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione; 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Formate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)




